"Terephthalic acid mono(2-bromoethyl) ester" chemical properties
"Terephthalic acid mono(2-bromoethyl) ester" chemical properties
An In-depth Technical Guide to Terephthalic Acid Mono(2-bromoethyl) Ester
Introduction
Terephthalic acid mono(2-bromoethyl) ester is a bifunctional organic compound of significant interest to researchers in polymer chemistry, materials science, and drug development. Its unique structure, featuring both a reactive carboxylic acid and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex macromolecules and functionalized materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a laboratory setting.
PART 1: Chemical Identity and Physical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Terephthalic acid mono(2-bromoethyl) ester is identified by several key descriptors and possesses distinct physical characteristics.
Chemical Identifiers
A consistent and accurate identification is crucial for sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-bromoethoxycarbonyl)benzoic acid | [1][2] |
| CAS Number | 173550-97-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2][5] |
| Molecular Weight | 273.08 g/mol | [1][2][5] |
| Synonyms | 1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester | [5] |
| InChI | InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | [1][2][5] |
Physical Properties
The physical state and solubility dictate the experimental conditions for reactions and purification.
| Property | Value | Source & Notes |
| Appearance | White Solid | [6] |
| Solubility | Low water solubility is inferred, which suggests it is likely soluble in common organic solvents like THF, DMF, and chlorinated solvents. | [6] |
| Stability | Stable under normal laboratory conditions. | [6] |
PART 2: Synthesis and Characterization
While commercially available, understanding the synthesis of Terephthalic acid mono(2-bromoethyl) ester provides insight into potential impurities and alternative production strategies. The most direct approach is a controlled mono-esterification of terephthalic acid.
Proposed Synthesis Protocol: Acid-Catalyzed Mono-Esterification
This protocol describes a plausible method for selectively synthesizing the mono-ester. The key principle is using a stoichiometric excess of terephthalic acid relative to 2-bromoethanol to statistically favor the formation of the mono-substituted product over the di-ester.
Objective: To synthesize Terephthalic acid mono(2-bromoethyl) ester.
Materials:
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Terephthalic acid
-
2-Bromoethanol
-
Sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine terephthalic acid (e.g., 2.0 equivalents) and toluene.
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Reagent Addition: Add 2-bromoethanol (1.0 equivalent) to the slurry.
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Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
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Azeotropic Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete (i.e., consumption of 2-bromoethanol), cool the mixture to room temperature. The unreacted terephthalic acid, being poorly soluble, can be largely removed by filtration.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic components (unreacted terephthalic acid and the product). The desired product, having a free carboxylic acid, will move to the aqueous basic layer.
-
Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with cold HCl (e.g., 2M) until the product precipitates out.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Terephthalic acid mono(2-bromoethyl) ester.
PART 3: Chemical Reactivity and Applications
The utility of this molecule stems from its two distinct reactive functional groups, which can be addressed with orthogonal chemistries.
Key Reactive Sites
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Carboxylic Acid (-COOH): This site is a classic platform for nucleophilic acyl substitution. It readily reacts with alcohols to form di-esters, with amines to form amides (enabling its incorporation into polyamides), or can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂).
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Alkyl Bromide (-CH₂Br): The bromine atom is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of a wide variety of functionalities, such as azides (for click chemistry), amines (for quaternization or secondary amine formation), and thiols.
Reactivity Diagram
Caption: Key reactive sites on Terephthalic acid mono(2-bromoethyl) ester.
Primary Applications
The dual functionality of this molecule makes it a valuable intermediate.
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Monomer for Functional Polyesters: It is explicitly used in the preparation of cyclic polyester oligomers of ethylene terephthalate.[3][7] The carboxylic acid can participate in polymerization, leaving the bromoethyl group as a pendant side chain on the polymer backbone. This pendant group can then be used for post-polymerization modification, such as grafting other polymers or attaching bioactive molecules.
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Linker in Drug Development: In medicinal chemistry, it can act as a heterobifunctional linker. One end can be attached to a drug molecule (via the carboxylic acid), and the other end can be conjugated to a targeting ligand or a surface (via the alkyl bromide).
-
Intermediate for Fine Chemicals: As a derivative of terephthalic acid, a widely used commodity chemical, this ester serves as a specialized intermediate for creating more complex molecules with tailored properties.[7]
PART 4: Safety and Handling
Adherence to strict safety protocols is mandatory when handling this chemical. The available safety data indicates it is an irritant.
GHS Hazard Information
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
(Source: PubChem, Thermo Fisher Scientific SDS)[1][6]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][8]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. Wash hands thoroughly after handling.[6][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]
-
Spills and Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.[6]
References
- Terephthalic Acid Mono(2-bromoethyl) Ester. CymitQuimica. [URL: https://www.cymitquimica.com/terephthalic-acid-mono-2-bromoethyl-ester-cas-173550-97-5]
- TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER CAS#: 173550-97-5. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?T112520]
- Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7021524]
- TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92509893.htm]
- Terephthalic Acid Mono(2-bromoethyl) Ester. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Terephthalic-Acid-Mono-2-bromoethyl-Ester/p/TRC-T112520]
- SAFETY DATA SHEET - Terephthalic acid mono(2-bromoethyl) ester. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=ALFAAL13708]
- Terephthalic acid mono(2-bromoethyl) ester | CAS 173550-97-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/terephthalic-acid-mono-2-bromoethyl-ester-173550-97-5]
- SAFETY DATA SHEET - Terephthalic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC138130010]
- SAFETY DATA SHEET - Terephthalic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T0166_EN.pdf]
Sources
- 1. Terephthalic acid mono(2-bromoethyl) ester | C10H9BrO4 | CID 7021524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terephthalic Acid Mono(2-bromoethyl) Ester [lgcstandards.com]
- 3. TEREPHTHALIC ACID MONO(2-BROMOETHYL) ESTER | 173550-97-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
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